molecular formula C5H2BrIN2O2 B1371635 2-Bromo-3-iodo-5-nitropyridine CAS No. 25391-61-1

2-Bromo-3-iodo-5-nitropyridine

Cat. No. B1371635
CAS RN: 25391-61-1
M. Wt: 328.89 g/mol
InChI Key: MWNBICGZLNMEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-iodo-5-nitropyridine is a pyridine derivative . It is an off-white to light yellow crystal . It has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .


Molecular Structure Analysis

The molecular formula of this compound is C5H2BrIN2O2 . The molecular weight is 328.89 . The SMILES string representation is [O-]N+c1cnc(Br)c(I)c1 .


Physical And Chemical Properties Analysis

This compound is an off-white to light yellow crystal . The molecular formula is C5H2BrIN2O2 and the molecular weight is 328.89 .

Scientific Research Applications

Synthesis and Production

  • Large-scale synthesis of nitropyridines, like 5-Bromo-2-nitropyridine, has been achieved through hydrogen peroxide oxidation. This process overcame initial challenges in conversion and reproducibility, ensuring safe and consistent production for further applications (Agosti et al., 2017).

Spectroscopic Studies

  • NMR studies of substituted pyridines, including 2-substituted-5-nitropyridines, have been conducted. These studies observed substantial effects of substituents like bromo and iodo on chemical shifts, providing insights into the molecular behavior of such compounds (Gerig & Reinheimer, 1969).
  • Experimental and theoretical investigations on 2-Amino-3-bromo-5-nitropyridine have been conducted. This included vibrational frequency analysis through DFT calculations and FT-IR/Raman spectral data, offering detailed molecular structure insights (Abraham et al., 2017).
  • FT-Raman and FT-IR spectra studies of 5-bromo-2-nitropyridine have contributed to understanding the vibrational properties of nitropyridines. These studies provided a detailed interpretation of infrared and Raman spectra, which is crucial for understanding the molecular characteristics of these compounds (Sundaraganesan et al., 2005).

Computational and Theoretical Studies

  • A speculative assessment and molecular composition study of 5-bromo-3-nitropyridine-2-carbonitrile revealed insights into the molecule's structure, energy, and electron-hole conversions. This kind of study is crucial for understanding the reactivity and potential applications of such molecules (Arulaabaranam et al., 2021).

Photophysical Properties

  • The photophysical and optical properties of 5-Bromo-2-nitropyridine organic molecules have been explored, revealing changes in structural, electronic, and optical characteristics based on the environment. Such studies are essential for applications in materials science and optoelectronics (Gündüz & Kurban, 2018).

Chemical Reactions and Synthesis

  • Studies on the reactivity of halogeno- and alkoxy-derivatives of nitropyridines, including reactions with ammonia, have provided valuable information for synthesizing aminopyridine derivatives. This knowledge is vital for developing new synthetic methods and understanding reaction mechanisms (Hertog & Jouwersma, 1953).

Molecular Docking Studies

  • Molecular docking studies of compounds like 2-Amino-3-bromo-5-nitropyridine have been scrutinized to predict binding orientations, affinities, and activities. Such studies are crucial in drug discovery and understanding molecular interactions (Abraham et al., 2017).

Safety and Hazards

2-Bromo-3-iodo-5-nitropyridine is toxic if swallowed . In case of contact with skin or eyes, it should be washed off with soap and plenty of water. If inhaled, the victim should be moved to fresh air .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-iodo-5-nitropyridine plays a significant role in biochemical reactions, particularly in the context of halogenated heterocycles. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. One notable mechanism is the inhibition of enzyme activity through competitive or non-competitive binding to the enzyme’s active site . This can lead to changes in metabolic pathways and cellular processes, ultimately affecting cell function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including increased oxidative stress and DNA damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are detected. It is crucial to determine the appropriate dosage range to minimize toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, depending on its physicochemical properties and interactions with cellular components . The distribution of this compound can affect its bioavailability and the extent of its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular function . The localization of this compound can also impact its activity and interactions with other biomolecules, further modulating its biochemical properties.

properties

IUPAC Name

2-bromo-3-iodo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNBICGZLNMEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670110
Record name 2-Bromo-3-iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25391-61-1
Record name 2-Bromo-3-iodo-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25391-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-iodo-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-iodo-5-nitropyridine
Reactant of Route 3
2-Bromo-3-iodo-5-nitropyridine
Reactant of Route 4
2-Bromo-3-iodo-5-nitropyridine
Reactant of Route 5
2-Bromo-3-iodo-5-nitropyridine
Reactant of Route 6
2-Bromo-3-iodo-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.